N-Allyl-2-amino-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 188.69 g/mol. It is classified as an amide, specifically a derivative of 2-amino-3-methylbutanamide, featuring an allyl group which enhances its reactivity and potential applications in various fields. This compound is often utilized in scientific research and organic synthesis due to its unique structural properties.
The synthesis of N-Allyl-2-amino-3-methylbutanamide hydrochloride typically involves several methods, with the most common being:
The reaction conditions are critical for optimizing yield and purity. Typical conditions include:
The molecular structure of N-Allyl-2-amino-3-methylbutanamide hydrochloride features:
This structure can be represented by its canonical SMILES notation: CC(C)C(C(=O)N(CC=C)CC=C)N.Cl
.
Key structural data includes:
CCMHBOOIVVMKRT-UHFFFAOYSA-N
N-Allyl-2-amino-3-methylbutanamide hydrochloride can participate in various chemical reactions, including:
Common reagents and conditions for these reactions include:
The major products from these reactions can include alcohol derivatives, substituted amides, or N-oxide derivatives depending on the specific reactants used.
The mechanism of action for N-Allyl-2-amino-3-methylbutanamide hydrochloride largely depends on its interaction with biological targets such as enzymes or receptors. The presence of both amino and allyl groups allows it to form hydrogen bonds and engage in hydrophobic interactions, influencing enzyme activity or receptor binding. This mechanism is particularly relevant in pharmacological studies where understanding ligand-receptor interactions is crucial.
N-Allyl-2-amino-3-methylbutanamide hydrochloride is typically characterized by:
Key chemical properties include:
N-Allyl-2-amino-3-methylbutanamide hydrochloride finds various applications in scientific research:
This compound's unique properties make it a valuable tool in both academic and industrial research settings, contributing to advancements in organic chemistry and pharmacology.
N-Allyl-2-amino-3-methylbutanamide hydrochloride (CAS: 1246172-88-2) is a synthetic small molecule with the molecular formula C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol. Its structure features a branched-chain amino acid derivative (2-amino-3-methylbutanamide) modified with an allyl group on the amide nitrogen, subsequently forming a hydrochloride salt [1] [2]. The canonical SMILES representation is Cl.CC(C)C(N)C(=O)NCC=C
, indicating its key functional groups: a chiral center with an amine, a branched alkyl chain, an amide linkage, and an allyl moiety [1] [3]. This molecular architecture positions it as a potential peptidomimetic scaffold, particularly relevant for modulating secondary protein structures involved in protein-protein interactions (PPIs).
Table 1: Key Chemical Identifiers of N-Allyl-2-amino-3-methylbutanamide Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 1246172-88-2 |
IUPAC Name | N-allyl-2-amino-3-methylbutanamide hydrochloride |
Molecular Formula | C₈H₁₇ClN₂O |
Molecular Weight | 192.69 g/mol |
SMILES | Cl.CC(C)C(N)C(=O)NCC=C |
InChI Key | XWIKQVCDARYEQG-UHFFFAOYSA-N |
Supplier Catalog Numbers | 052827-500MG (Matrix Scientific) [2] |
Protein-protein interactions govern critical neuronal functions, including ion channel regulation, synaptic transmission, and signal transduction. Dysregulated PPIs underpin neuronal channelopathies—diseases caused by aberrant ion channel function or localization, such as epilepsy, neuropathic pain, and certain neurodegenerative disorders [4] [5]. Traditional PPI modulation faces challenges due to large, flat interaction interfaces. However, N-allyl-2-amino-3-methylbutanamide hydrochloride’s structure suggests utility as a hydrogen bond surrogate (HBS) stabilizer for α-helical domains.
The allyl group enables covalent stabilization of peptide backbones by replacing the i, i+4 hydrogen bond in α-helices with a carbon-carbon linkage [7]. This conformational constraint preorganizes the peptide into its bioactive helical structure, enhancing binding affinity for target PPIs while resisting proteolytic degradation [7]. For example, in the HIF1α/p300 or p53/MDM2 interactions—both implicated in neuronal survival pathways—HBS helices achieve nanomolar affinity (Kd = 30–500 nM) by precisely mimicking hotspot residues [7].
This compound’s branched alkyl chain (3-methylbutanamide) provides hydrophobic packing interactions essential for occupying PPI hot spots. Such hot spots—often hydrophobic pockets at helical interfaces—confer >80% of binding energy in PPIs like those involving voltage-gated sodium (Nav) channels and their auxiliary proteins [4] [5]. Computational analyses (e.g., Rosetta energy units) confirm that mimicking these residues with constrained scaffolds like this allyl-derivative can disrupt or stabilize pathologically relevant PPIs [4] [7].
Table 2: PPI Modulation Strategies Enabled by N-Allyl-2-amino-3-methylbutanamide-Based Design
Strategy | Mechanism | Relevance to Channelopathies |
---|---|---|
Hydrogen Bond Surrogate (HBS) | Covalent replacement of i, i+4 H-bond; α-helix stabilization | Targets helical domains in Nav auxiliary proteins |
Orthosteric Mimicry | Direct occupation of PPI interface residues | Disrupts aberrant Nav/calmodulin interactions |
Allosteric Stabilization | Induces conformational changes in partner proteins | Enhances 14-3-3/Ras GTPase PPI for neuroprotection [10] |
Voltage-gated sodium (Nav) channels (Nav1.1–Nav1.9) are pivotal in neuronal excitability. Their C-terminal domains (CTDs) engage in phosphorylation-dependent PPIs with auxiliary proteins (e.g., calmodulin, fibroblast growth factors), regulating inactivation kinetics, trafficking, and subcellular localization [5]. Aberrant PPIs here contribute to channelopathies like Dravet syndrome (Nav1.1) or small fiber neuropathy (Nav1.7). Traditional pore-blocking agents (e.g., lidocaine) lack isoform selectivity, causing off-target effects. Conversely, PPI-focused modulation offers subtype specificity by targeting divergent CTD interfaces [5].
N-Allyl-2-amino-3-methylbutanamide hydrochloride provides a template for designing allosteric PPI modulators of Nav channels. Its peptidomimetic structure can mimic CTD helical segments that bind regulatory proteins. For instance:
Compared to natural PPI stabilizers like fusicoccin-A (which targets 14-3-3 complexes) [10], synthetic derivatives of N-allyl-2-amino-3-methylbutanamide offer tailored stereochemistry and side-chain diversity. This enables precise targeting of Nav CTDs, which exhibit >60% sequence divergence across isoforms [5].
Table 3: Nav Channel-Targeted Therapeutic Strategies via PPI Modulation
Therapeutic Approach | PPI Target | Advantage of Allyl-Amine Derivative |
---|---|---|
Orthosteric Inhibition | Nav1.7/Calmodulin interface | Mimics helical calmodulin-binding domain |
Allosteric Stabilization | Nav1.6/FGF14 complex | Enhances affinity via β-strand mimicry |
Competitive Displacement | Nav1.1/Ubiquitin ligase PPIs | Blocks degradation signals in epilepsy mutants |
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